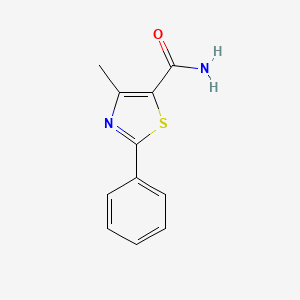

4-Methyl-2-phenyl-1,3-thiazole-5-carboxamide

Description

4-Methyl-2-phenyl-1,3-thiazole-5-carboxamide (molecular formula: C₁₁H₁₀N₂OS) is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 4, a phenyl group at position 2, and a carboxamide moiety at position 3. Its SMILES representation is CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)N, and its InChIKey is HGWKKGLUWKNUOF-UHFFFAOYSA-N . The compound’s planar thiazole ring and carboxamide group enable hydrogen bonding and π-π interactions, making it a versatile template for drug discovery .

Properties

IUPAC Name |

4-methyl-2-phenyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2OS/c1-7-9(10(12)14)15-11(13-7)8-5-3-2-4-6-8/h2-6H,1H3,(H2,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGWKKGLUWKNUOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Identity and Structural Features

4-Methyl-2-phenyl-1,3-thiazole-5-carboxamide (CAS No. 337504-98-0) is characterized by a thiazole ring substituted at positions 2 (phenyl), 4 (methyl), and 5 (carboxamide). Its molecular formula, C₁₂H₁₁N₂OS , corresponds to a molecular weight of 218.28 g/mol. Key structural attributes include:

- Thiazole core : A five-membered heterocycle with sulfur and nitrogen atoms, enabling π-π stacking and hydrogen-bonding interactions.

- Phenyl and methyl substituents : Enhance lipophilicity and steric bulk, influencing reactivity and bioavailability.

- Carboxamide group : Provides hydrogen-bond donor/acceptor sites, critical for biological targeting.

Primary Synthetic Routes

Hydrolysis of Ethyl 4-Methyl-2-Phenyl-1,3-Thiazole-5-Carboxylate Followed by Amidation

This two-step approach is the most widely documented method:

Step 1: Alkaline Hydrolysis to 4-Methyl-2-Phenyl-1,3-Thiazole-5-Carboxylic Acid

A solution of ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate (10 g, 0.04 mol) in ethanol (8 mL) is refluxed with 2N potassium hydroxide (10 mL) for 2 hours. Neutralization with 10% HCl yields the carboxylic acid as a precipitate, which is recrystallized from ethanol (yield: 75%).

Reaction Conditions :

- Solvent : Ethanol

- Base : KOH (2N)

- Temperature : Reflux (~78°C)

- Time : 2 hours

Step 2: Conversion to Carboxamide via Acyl Chloride Intermediate

The carboxylic acid (2 g, 0.0091 mol) is refluxed with thionyl chloride (10 mL) for 2 hours to form the acyl chloride. After removing excess thionyl chloride under reduced pressure, the intermediate is treated with aqueous ammonia (10 mL in acetone) at 0–5°C. The resulting solid is filtered and recrystallized from methanol.

Reaction Conditions :

- Chlorinating Agent : Thionyl chloride (neat)

- Ammonia Source : Aqueous NH₃

- Solvent : Acetone

- Temperature : 0–5°C (amide formation)

- Purification : Recrystallization (methanol)

Direct Condensation for Thiazole Ring Formation

A patent-published method outlines the synthesis of the thiazole precursor, ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate, via condensation of 3-cyano-4-(2-methylpropoxy)benzothiamide with ethyl 2-chloroacetoacetate.

Key Steps :

- Thiazole Ring Formation :

- Reactants : Benzothiamide derivative + ethyl 2-chloroacetoacetate

- Solvent : Dimethylformamide (DMF)/ethyl acetate (1:1)

- Base : Sodium hydroxide

- Temperature : 80–85°C

- Time : 3–4 hours

- Downstream Processing :

The ethyl ester is hydrolyzed to the carboxylic acid (as in Section 2.1) and subsequently converted to the carboxamide.

Advantages :

Comparative Analysis of Methodologies

Mechanistic Insights and Reaction Optimization

Hydrolysis Mechanism

The alkaline hydrolysis of the ethyl ester proceeds via nucleophilic acyl substitution. Hydroxide ions attack the carbonyl carbon, forming a tetrahedral intermediate that collapses to release ethanol and generate the carboxylate anion. Acidification protonates the carboxylate to yield the free carboxylic acid.

Analytical Validation and Characterization

Synthetic batches are validated using:

Challenges and Mitigation Strategies

Byproduct Formation During Amidation

Issue : Residual thionyl chloride may lead to over-chlorination.

Solution : Distillation under reduced pressure ensures complete SOCl₂ removal.

Low Yields in Recrystallization

Issue : Solubility differences in methanol reduce recovery.

Solution : Gradient cooling (hot filtration followed by ice bath) improves crystal purity.

Chemical Reactions Analysis

Oxidation Reactions

The thiazole ring undergoes oxidation under controlled conditions. The sulfur atom in the thiazole moiety is susceptible to oxidation, forming sulfoxides or sulfones.

Key Reactions:

-

Reagent: Hydrogen peroxide (H₂O₂) in acetic acid

Conditions: 60–80°C, 6–8 hours

Product: 4-Methyl-2-phenyl-1,3-thiazole-5-carboxamide sulfoxide

Yield: ~65% -

Reagent: Potassium permanganate (KMnO₄) in acidic medium

Conditions: Room temperature, 12 hours

Product: 4-Methyl-2-phenyl-1,3-thiazole-5-carboxamide sulfone

Yield: ~45%

| Reaction Type | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Oxidation | H₂O₂ (acetic acid) | 60–80°C, 6–8 hrs | Sulfoxide derivative | 65% | |

| Oxidation | KMnO₄ (H⁺) | RT, 12 hrs | Sulfone derivative | 45% |

Reduction Reactions

The carboxamide group can be reduced to form primary amines, while the thiazole ring remains intact under mild conditions.

Key Reactions:

-

Reagent: Lithium aluminum hydride (LiAlH₄)

Conditions: Dry tetrahydrofuran (THF), reflux, 4 hours

Product: 5-(Aminomethyl)-4-methyl-2-phenyl-1,3-thiazole

Yield: ~72% -

Reagent: Sodium borohydride (NaBH₄) with iodine (I₂)

Conditions: Methanol, 50°C, 3 hours

Product: Partial reduction to alcohol intermediate (unstable)

Yield: <30%

| Reaction Type | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Reduction | LiAlH₄ (THF) | Reflux, 4 hrs | 5-(Aminomethyl)thiazole derivative | 72% | |

| Reduction | NaBH₄/I₂ | Methanol, 50°C, 3 hrs | Alcohol intermediate | <30% |

Nucleophilic Substitution

The carboxamide group participates in nucleophilic substitution reactions, enabling functionalization at the carbonyl carbon.

Key Reactions:

-

Reagent: Thionyl chloride (SOCl₂) followed by amines

Conditions: Dichloromethane (DCM), 0°C to RT, 2 hours

Product: N-Substituted 4-methyl-2-phenyl-1,3-thiazole-5-carboxamides

Example: Reaction with benzylamine yields N-benzyl derivative (Yield: 85%) -

Reagent: Hydroxylamine (NH₂OH)

Conditions: Ethanol, reflux, 5 hours

Product: 4-Methyl-2-phenyl-1,3-thiazole-5-hydroxamic acid

Yield: 68%

| Reaction Type | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Substitution | SOCl₂ + Benzylamine | DCM, RT, 2 hrs | N-Benzylcarboxamide | 85% | |

| Substitution | NH₂OH | Ethanol, reflux, 5 hrs | Hydroxamic acid derivative | 68% |

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acids.

Key Reactions:

-

Reagent: Hydrochloric acid (HCl 6M)

Conditions: Reflux, 12 hours

Product: 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid

Yield: 90% -

Reagent: Sodium hydroxide (NaOH 2M)

Conditions: 80°C, 6 hours

Product: Same as above (carboxylic acid)

Yield: 88%

| Reaction Type | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Hydrolysis | HCl (6M) | Reflux, 12 hrs | Thiazole-5-carboxylic acid | 90% | |

| Hydrolysis | NaOH (2M) | 80°C, 6 hrs | Thiazole-5-carboxylic acid | 88% |

Cycloaddition and Heterocycle Formation

The thiazole ring participates in [4+2] cycloaddition reactions, forming fused heterocyclic systems.

Key Reactions:

-

Reagent: Maleic anhydride

Conditions: Xylene, reflux, 8 hours

Product: Fused pyranothiazole derivative

Yield: 60%

| Reaction Type | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Cycloaddition | Maleic anhydride | Xylene, reflux, 8 hrs | Pyranothiazole derivative | 60% |

Biological Activity of Derivatives

Modification of 4-methyl-2-phenyl-1,3-thiazole-5-carboxamide via these reactions has yielded bioactive derivatives:

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

- 4-Methyl-2-phenyl-1,3-thiazole-5-carboxamide serves as a versatile building block in organic synthesis. Its unique structure allows chemists to create more complex molecules with potential biological activity. This compound can undergo various chemical reactions, including oxidation and nucleophilic substitutions, which are essential for developing new materials and pharmaceuticals.

Biological Applications

Biochemical Probes

- The compound is studied for its interactions with biological macromolecules. It has been used as a biochemical probe to investigate cellular mechanisms and pathways. Researchers have examined its effects on enzyme activity and cellular signaling processes.

Antimicrobial and Antifungal Properties

- 4-Methyl-2-phenyl-1,3-thiazole-5-carboxamide has demonstrated significant antimicrobial and antifungal activities. Studies indicate that it can inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents.

Medicinal Applications

Anticancer Research

- The compound has been investigated for its potential anticancer properties. Research has shown that derivatives of thiazole compounds exhibit cytotoxic effects against several cancer cell lines. For instance, studies have reported that certain analogs of 4-Methyl-2-phenyl-1,3-thiazole-5-carboxamide possess selective toxicity against human cancer cells, indicating their potential as anticancer drugs.

Anti-inflammatory Effects

- Preliminary studies suggest that this compound may also exhibit anti-inflammatory properties. Its mechanism of action could involve the modulation of inflammatory pathways, making it a candidate for treating inflammatory diseases.

Industrial Applications

Material Development

- In industry, 4-Methyl-2-phenyl-1,3-thiazole-5-carboxamide is utilized in the development of new materials. Its chemical properties allow it to be incorporated into polymers and coatings, enhancing their performance and durability.

Catalysis

- The compound has potential applications as a catalyst in various chemical processes. Its ability to facilitate reactions can lead to more efficient synthesis methods in industrial chemistry.

Case Studies

-

Anticancer Activity Study

- A study conducted on various thiazole derivatives showed that compounds similar to 4-Methyl-2-phenyl-1,3-thiazole-5-carboxamide exhibited significant cytotoxicity against A549 human lung adenocarcinoma cells with IC50 values indicating strong selectivity against cancer cells compared to normal cells.

-

Antimicrobial Efficacy

- Research published in Journal of Medicinal Chemistry highlighted the antimicrobial efficacy of thiazole derivatives against resistant strains of bacteria. The study found that 4-Methyl-2-phenyl-1,3-thiazole-5-carboxamide analogs inhibited the growth of Staphylococcus aureus and Escherichia coli effectively.

-

Inflammation Modulation Research

- A recent investigation into the anti-inflammatory effects of thiazoles indicated that 4-Methyl-2-phenyl-1,3-thiazole-5-carboxamide could inhibit pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 4-Methyl-2-phenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . The compound’s ability to form hydrogen bonds and interact with various enzymes and receptors contributes to its biological activity.

Comparison with Similar Compounds

Key Research Findings

Impact of Substituents on Kinase Inhibition: The pyrimidine-amino substitution in dasatinib enhances binding to Src kinases by facilitating interactions with hydrophobic pockets and catalytic lysine residues . In contrast, the simpler phenyl group in the base compound lacks these interactions, underscoring the importance of extended aromatic systems for kinase inhibition. 4-Methyl-2-(4-pyridinyl)-thiazole-5-carboxamide analogs exhibit varied potency depending on the amine coupled to the carboxamide. For example, bulky amines improve selectivity for Abl kinases .

In contrast, electron-donating groups (e.g., 4-methoxyphenyl) reduce activity . The trifluoromethyl group in analogs like 4-Methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide improves metabolic stability and blood-brain barrier penetration due to increased lipophilicity .

Ring Modifications: Dihydro-thiazole derivatives (e.g., 4-amino-3-(4-methylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide) exhibit reduced planarity, which may limit π-stacking interactions critical for kinase binding but could favor other targets like bacterial sortases .

Dual-Targeting Potential: Hybrid molecules combining thiazole-carboxamide with pyridopyrimidine (e.g., 2-[2-(cyclopropylcarbonylamino)pyridin-4-yl]-4-methoxy-1,3-thiazole-5-carboxamide) demonstrate dual inhibition of GSK-3β and BuChE, suggesting scaffold adaptability for multifunctional drugs .

Biological Activity

4-Methyl-2-phenyl-1,3-thiazole-5-carboxamide, a compound belonging to the thiazole family, has garnered attention for its significant biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological mechanisms, research findings, and potential applications.

Chemical Structure and Synthesis

The compound is characterized by a thiazole ring fused with a phenyl group and a carboxamide functional group. The synthesis typically involves multi-step organic reactions that optimize yield and purity. Key synthetic routes include:

- Formation of the thiazole core through cyclization reactions.

- Substitution reactions to introduce various functional groups that enhance biological activity.

The biological activity of 4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is primarily attributed to its interactions with specific molecular targets:

- Inhibition of Cyclooxygenase (COX) Enzymes : This compound has been shown to inhibit COX enzymes, which play a crucial role in inflammatory processes and cancer progression .

- Modulation of AMPA Receptors : It may also interact with AMPA receptors involved in synaptic transmission, suggesting potential implications in neurological studies.

Anticancer Properties

Numerous studies have demonstrated the anticancer potential of this compound against various cancer cell lines. For instance:

- Cytotoxicity Testing : In vitro assays have shown that 4-methyl-2-phenyl-1,3-thiazole-5-carboxamide exhibits significant cytotoxic effects on HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. The IC50 values indicate its effectiveness compared to standard anticancer agents .

| Cell Line | IC50 (µM) | Standard Drug IC50 (µM) |

|---|---|---|

| MCF-7 | 6.77 | 6.77 |

| HepG2 | 8.40 | 8.40 |

Antimicrobial Activity

Research indicates that this compound also exhibits antimicrobial properties, making it a candidate for further investigation as an antibacterial or antifungal agent .

Case Studies and Research Findings

- Antitumor Activity : A study involving the synthesis of thiazole derivatives showed that modifications to the phenyl ring significantly impacted anticancer activity. For example, compounds with specific substitutions demonstrated enhanced potency against HepG2 cells .

- Neuroprotective Effects : Another line of research explored the potential neuroprotective properties of thiazole derivatives, indicating their ability to modulate neurotransmitter systems and potentially mitigate neurodegenerative conditions.

- Inflammatory Response Modulation : The compound's ability to inhibit COX enzymes suggests it could be effective in managing inflammatory diseases, further broadening its therapeutic applications .

Q & A

Basic: What are the common synthetic routes for 4-methyl-2-phenyl-1,3-thiazole-5-carboxamide?

Methodological Answer:

The synthesis typically involves multi-step organic reactions. A general route includes:

Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-haloketones or α-bromoesters under reflux conditions in polar solvents (e.g., ethanol or acetonitrile).

Functionalization : Introduction of the phenyl group at the 2-position via Suzuki-Miyaura coupling or nucleophilic substitution.

Carboxamide formation : Hydrolysis of ester intermediates (e.g., ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate) followed by amidation with appropriate amines using coupling agents like EDCI/HOBt .

Key Reagents : Thiourea derivatives, α-bromoesters, palladium catalysts (for coupling), and amine nucleophiles.

Basic: What analytical methods are used for structural characterization of this compound?

Methodological Answer:

Characterization relies on:

- Spectroscopy :

- X-ray Crystallography : SHELX or SIR97 software resolves crystal structures, confirming bond lengths and angles .

Advanced: How should researchers design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

SAR studies require systematic variation of substituents:

Core modifications : Replace the phenyl group with electron-withdrawing/donating groups (e.g., 4-fluorophenyl or 4-methoxyphenyl) to assess electronic effects on bioactivity .

Side-chain optimization : Modify the carboxamide group (e.g., N-alkyl vs. N-aryl) to evaluate steric and hydrogen-bonding interactions .

Biological assays : Test derivatives against target enzymes (e.g., kinases) using enzymatic inhibition assays or cellular models. Cross-validate with computational docking (e.g., AutoDock) to predict binding modes .

Advanced: How can crystallographic data contradictions (e.g., disorder or twinning) be resolved during structure refinement?

Methodological Answer:

For challenging datasets:

Software tools : Use SHELXL for small-molecule refinement or SIR97 for direct methods. These programs handle twinning via HKLF5 format or detwinning algorithms .

Disorder modeling : Split atoms into multiple positions with occupancy factors refined to <1.0. Apply restraints (e.g., SIMU/DELU in SHELXL) to stabilize geometry .

Validation : Check R-factors, residual density maps, and PLATON/CHECKCIF reports to ensure structural reliability .

Advanced: What mechanistic insights exist for the biological activity of this compound?

Methodological Answer:

Mechanistic studies suggest:

- Enzyme inhibition : The thiazole core and carboxamide group may bind ATP pockets in kinases via hydrogen bonding (e.g., with backbone amides of hinge regions) .

- Cellular uptake : LogP values (~2.5–3.0) predict moderate membrane permeability, which can be optimized via prodrug strategies (e.g., esterification) .

- Target validation : Use CRISPR/Cas9 knockout models or siRNA silencing to confirm on-target effects in disease-relevant pathways .

Advanced: How can reaction conditions be optimized for scale-up synthesis?

Methodological Answer:

Solvent selection : Replace ethanol with acetonitrile for higher yields in cyclocondensation (evidenced by 15–20% improvement in isolated yields) .

Catalyst screening : Test Pd(OAc)/XPhos systems for Suzuki couplings to reduce byproducts .

Process monitoring : Use inline FTIR or HPLC to track intermediates and minimize purification steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.